Product packaging for 4-Cyclohexylbenzene-1-sulfonamide(Cat. No.:CAS No. 423728-71-6)

4-Cyclohexylbenzene-1-sulfonamide

Cat. No.: B2869301
CAS No.: 423728-71-6
M. Wt: 239.33
InChI Key: BVXOWKKFUMLIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

General Overview of the Sulfonamide Class in Medicinal Chemistry

Sulfonamides, characterized by the -SO2NH- or -SO2NH2 group, are a class of synthetic compounds that have profoundly impacted medicine. nih.gov Historically, they were among the first effective antimicrobial agents, revolutionizing the treatment of bacterial infections before the widespread availability of penicillin. researchgate.netclevelandclinic.org Their mechanism of action in bacteria often involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis. nih.govwikipedia.org Since humans obtain folate from their diet, this pathway provides a selective target for antimicrobial activity. wikipedia.org

Beyond their antibacterial properties, the versatility of the sulfonamide moiety has led to its incorporation into a diverse range of pharmaceuticals. wikipedia.orgekb.eg This includes diuretics, anticonvulsants, anti-inflammatory agents, and even anticancer drugs. ekb.eg The ability of the sulfonamide group to act as a key pharmacophore in various biologically active compounds underscores its enduring importance in drug discovery and development. researchgate.netekb.eg

Historical and Current Significance of Cyclohexyl-Substituted Benzenesulfonamides

The introduction of a cyclohexyl group to a benzenesulfonamide (B165840) core can significantly influence the molecule's physicochemical properties and biological activity. The cyclohexyl moiety, with its three-dimensional structure, can enhance lipophilicity, which may affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Historically, research into substituted benzenesulfonamides has led to the development of various therapeutic agents. More recently, the focus has shifted towards creating more targeted therapies. For instance, certain substituted N-(4-hydroxy-4-methyl-cyclohexyl)-4-phenyl-benzenesulfonamide derivatives have been investigated for their potential in treating inflammatory disorders, joint destruction, and even certain types of cancer. google.comepo.org These compounds are being explored for their ability to modulate pathways involved in chronic inflammation and bone loss. google.comepo.org

Furthermore, research has shown that the incorporation of a cyclohexyl group can play a role in the selective inhibition of specific enzyme isoforms, such as carbonic anhydrases (CAs). acs.org Some N-cyclohexyl-thiazoline substituted benzenesulfonamides have demonstrated preferential inhibition of hCA XII, an isoform associated with tumors. acs.org This highlights the potential for designing highly selective inhibitors by strategically modifying the benzenesulfonamide scaffold with cyclic substituents.

Research Trajectory and Unexplored Avenues for 4-Cyclohexylbenzene-1-sulfonamide Investigations

While extensive research exists on the broader class of sulfonamides and various substituted derivatives, this compound itself appears to be a less explored entity in the scientific literature. Its primary role seems to be that of a chemical intermediate or a building block in the synthesis of more complex molecules. For example, it is a precursor to 4-Cyclohexylbenzene-1-sulfonyl chloride, a related compound used in further chemical synthesis. sigmaaldrich.com

The future research trajectory for this compound and its derivatives could follow several promising paths:

Systematic Derivatization and Biological Screening: A systematic approach to synthesizing a library of derivatives based on the this compound scaffold could uncover novel biological activities. Modifications to the sulfonamide nitrogen, for instance, could lead to compounds with a wide range of pharmacological effects.

Exploration as Enzyme Inhibitors: Given the known activity of other cyclohexyl-substituted benzenesulfonamides against enzymes like carbonic anhydrases, it would be logical to investigate the inhibitory potential of this compound and its analogs against a panel of clinically relevant enzymes. acs.orgontosight.ai

Material Science Applications: The rigid structure conferred by the cyclohexyl and benzene (B151609) rings might make this compound and its polymers of interest in material science, potentially in the development of new polymers or liquid crystals. researchgate.net

Computational Modeling and Drug Design: In silico studies could predict the binding affinity of this compound derivatives to various biological targets, guiding the synthesis of compounds with enhanced potency and selectivity. researchgate.net

In essence, while this compound may currently be more of a behind-the-scenes player in chemical research, its structural motifs suggest a latent potential for broader applications, particularly in the realm of medicinal chemistry. Further exploration is warranted to fully elucidate the therapeutic possibilities of this and related compounds.

Data Tables

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2S B2869301 4-Cyclohexylbenzene-1-sulfonamide CAS No. 423728-71-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclohexylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXOWKKFUMLIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

In Vitro Biological Activities and Pharmacological Mechanisms of 4 Cyclohexylbenzene 1 Sulfonamide and Its Derivatives

Anti-Proliferative and Cytotoxic Activity Spectrum

Derivatives of 4-cyclohexylbenzene-1-sulfonamide have demonstrated notable anti-proliferative and cytotoxic effects across various human cancer cell lines. The core structure serves as a scaffold for chemical modifications aimed at enhancing potency and selectivity against cancerous cells.

The azido (B1232118) derivative of this compound, specifically the compound identified in research as azido sulfonamide 4 , has been evaluated for its cytotoxic effects. dntb.gov.uaresearchgate.net This compound exhibited promising potency against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines, with IC₅₀ values of 12.53 ± 0.51 µM and 19.57 ± 1.10 µM, respectively. nih.gov It also showed moderate activity against lung cancer (A-549) and colorectal carcinoma (HCT-116) cell lines, with IC₅₀ values of 30.91 ± 0.65 µM and 20.30 ± 0.33 µM, respectively. researchgate.netnih.gov Further derivatives, particularly triazole-glycoside hybrids, also showed significant activity against HepG-2 and MCF-7 cell lines, with IC₅₀ ranges of 8.39–16.90 µM and 19.57–21.15 µM, respectively, which is comparable to the reference drug doxorubicin. nih.govresearchgate.netnih.gov

Cytotoxic Activity of this compound Derivatives (IC₅₀ in µM)

Compound/Drug A-549 (Lung) HepG-2 (Liver) MCF-7 (Breast) HCT-116 (Colorectal)
Azido-sulfonamide 4 30.91 ± 0.65 nih.gov 12.53 ± 0.51 nih.gov 19.57 ± 1.10 nih.gov 20.30 ± 0.33 nih.gov
Triazole-Glycoside Hybrids (7 & 9) N/A 8.39–16.90 researchgate.net 19.57–21.15 researchgate.net N/A

| Doxorubicin (Reference) | N/A | 13.76 ± 0.45 researchgate.net | 17.44 ± 0.46 researchgate.net | N/A |

Structure-activity relationship studies indicate that modifications to the this compound core significantly impact cytotoxic potency. The replacement of the azido group in compound 4 with 1,2,3-triazole-glycoside hybrids resulted in a series of new derivatives (compounds 6-9 ) with varied activities. dntb.gov.uaresearchgate.net Notably, the acetylated glycoside derivatives 7 and 9 , which also feature the N-cyclohexylbenzene moiety, demonstrated promising potency against HepG-2 and MCF-7 cell lines. nih.govresearchgate.net Their activity was found to be comparable to or, in the case of HepG-2, even superior to the reference anticancer drug doxorubicin. nih.govnih.gov In contrast, a similar azido derivative with an N-butylbenzene group instead of the N-cyclohexylbenzene showed only weak cytotoxicity, highlighting the importance of the cyclohexyl group for activity. nih.gov The hydroxylated versions of the triazole-glycoside hybrids generally displayed weaker cytotoxicity, although some N-cyclohexylbenzene derivatives within this subgroup retained promising activity against HepG-2. dntb.gov.uaresearchgate.net

Enzyme Inhibition Profiling

The mechanism of action for the anti-proliferative effects of these sulfonamide derivatives has been linked to their ability to inhibit specific enzymes that are crucial for tumor growth and survival.

The sulfonamide group is a well-established pharmacophore for inhibiting zinc-containing metalloenzymes like carbonic anhydrases (CAs). nih.gov Derivatives of this compound have been specifically evaluated for their inhibitory effects on several human (h) CA isoforms. While the azido derivative 4 showed weak inhibitory activity, the triazole-glycoside hybrids 7 and 9 emerged as potent inhibitors of the tumor-associated isoforms hCA IX and hCA XII. nih.gov Compound 9 was particularly potent, with an IC₅₀ of 40 nM against hCA IX and 3.2 nM against hCA XII. nih.govresearchgate.netnih.gov This potency is comparable to the selective CA inhibitor SLC-0111 (IC₅₀ values of 53 nM for hCA IX and 4.8 nM for hCA XII). nih.govresearchgate.net The data suggests a high degree of selectivity for these cancer-related transmembrane isoforms over the ubiquitous cytosolic isoforms hCA I and hCA II. nih.govnih.gov

In addition to CA inhibition, the anticancer activity of these compounds has been attributed to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. dntb.gov.ua The triazole-glycoside hybrids 7 and 9 were identified as promising VEGFR-2 inhibitors. nih.gov Compound 9 displayed a potent inhibitory effect with an IC₅₀ of 0.38 µM, which is comparable to the multi-kinase inhibitor drug sorafenib (B1663141) (IC₅₀ = 0.43 µM). nih.govresearchgate.netnih.gov Compound 7 also showed significant activity with an IC₅₀ of 1.33 µM. nih.govresearchgate.net This dual inhibition of both CA IX/XII and VEGFR-2 presents a multi-pronged approach to cancer therapy, targeting both tumor acidosis regulation and blood supply.

Enzyme Inhibitory Activity of this compound Derivatives

Compound/Drug VEGFR-2 (IC₅₀) hCA IX (IC₅₀/Kᵢ) hCA XII (IC₅₀/Kᵢ)
Azido-sulfonamide 4 Weak Inhibition nih.gov Weak Inhibition nih.gov Weak Inhibition nih.gov
Triazole-Glycoside 7 1.33 µM nih.gov 66 nM nih.gov 7.6 nM nih.gov
Triazole-Glycoside 9 0.38 µM nih.gov 40 nM nih.gov 3.2 nM nih.gov
Sorafenib (Reference) 0.43 µM nih.gov N/A N/A

| SLC-0111 (Reference) | N/A | 53 nM nih.gov | 4.8 nM nih.gov |

The therapeutic potential of the sulfonamide scaffold extends to other enzyme classes. For instance, various sulfonamide derivatives have been investigated as inhibitors of urease, a nickel-containing enzyme implicated in infections by pathogens like Helicobacter pylori. ulisboa.ptnih.govnih.gov The structural similarity of sulfonamides to urea (B33335) suggests they could act as competitive inhibitors. nih.gov While specific studies on this compound derivatives against urease are not prominent, the general activity of the sulfonamide class makes this an area for potential future investigation. ulisboa.pt

Similarly, the inhibition of monoamine oxidases (MAO), enzymes that regulate neurotransmitter levels, is another area of pharmacological interest. While research has identified MAO inhibitors among various chemical classes, including some with phenyl and piperidine (B6355638) rings, specific data on the MAO inhibitory potential of this compound is sparse. nih.govnih.gov Given the diverse biological activities of sulfonamides, exploring the effects of these specific cyclohexylbenzene (B7769038) derivatives on urease and monoamine oxidases could unveil new therapeutic applications.

Investigation of Molecular Mechanisms of Action

The biological activities of this compound and its derivatives are underpinned by a range of molecular mechanisms. These mechanisms include the modulation of critical cellular pathways, direct binding to and disruption of specific protein targets, and general mechanisms characteristic of the broader sulfonamide class of compounds.

Cellular Pathway Modulation (e.g., Cell Cycle Perturbation, Angiogenesis Inhibition)

Derivatives of this compound have been shown to exert their cytotoxic effects by modulating key cellular pathways involved in cancer progression, such as angiogenesis.

Angiogenesis Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this pathway. Certain N-cyclohexylbenzene sulfonamide derivatives have been identified as potent inhibitors of VEGFR-2.

Recent studies have explored a series of new sulfonamide-triazole-glycoside hybrids for their anticancer efficacy. nih.gov Within this series, derivatives featuring the N-cyclohexylbenzene sulfonamide moiety demonstrated significant inhibitory activity against VEGFR-2. For instance, specific compounds showed potent inhibition of VEGFR-2 with IC₅₀ values in the sub-micromolar to low micromolar range, comparable to the established inhibitor sorafenib. nih.gov One derivative, compound 9 from the study, which incorporates the N-cyclohexylbenzene scaffold, was a particularly effective inhibitor of VEGFR-2, hCA IX, and hCA XII. nih.gov Another azido-sulfonamide derivative with an N-cyclohexylbenzene group (4 ) also showed activity against several cancer cell lines, including HepG-2 and MCF-7. nih.govdntb.gov.ua The inhibition of VEGFR-2 by these compounds disrupts the signaling cascade that leads to endothelial cell proliferation and migration, thereby inhibiting the formation of new blood vessels required for tumor growth.

Cell Cycle Perturbation: While specific studies focusing solely on this compound's effect on the cell cycle are limited, the broader class of sulfonamides is known to induce cell cycle arrest. Some sulfonamide derivatives have been shown to cause cell cycle perturbation, often in the G1 phase, which prevents cells from entering the DNA synthesis (S) phase, thereby halting proliferation. researchgate.net

Target-Specific Binding and Functional Disruption (e.g., STAT3 Dimerization, Mcl-1/Bfl-1 Interactions)

This compound derivatives have been specifically designed to bind to and disrupt the function of key proteins involved in cancer cell survival and proliferation, such as STAT3, Mcl-1, and Bfl-1. The cyclohexyl group often serves as a crucial hydrophobic moiety that enhances binding affinity.

STAT3 Dimerization Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting the expression of genes involved in cell survival and proliferation. nih.gov STAT3 activation requires dimerization through reciprocal interactions between the SH2 domain of one monomer and a phosphotyrosine (pTyr) residue of another. nih.gov Inhibiting this dimerization is a key therapeutic strategy.

Research into N-Arylbenzamides as STAT3 inhibitors has highlighted the importance of a large, hydrophobic group at a specific position for potent activity. nih.gov The substitution of a benzyl (B1604629) group with a para-cyclohexylbenzyl group was found to dramatically improve inhibitory activity. nih.gov This structural motif is present in a number of potent STAT3 inhibitors. acs.org Docking studies indicate that the cyclohexylbenzyl group occupies a hydrophobic pocket (pY-X) in the STAT3 SH2 domain, enhancing the inhibitor's binding affinity. nih.gov

CompoundDescriptionSTAT3 Inhibitory Activity (IC₅₀)Reference
Tosylsulfonamide 11lIsomeric form of SF-1-066, containing a cyclohexyl group.45 ± 12 μM nih.gov
SF-1-066 (15)Sulfonamide with a para-cyclohexylbenzyl group.15 ± 5 μM nih.gov

Mcl-1/Bfl-1 Interaction Disruption: Myeloid cell leukemia 1 (Mcl-1) and B-cell lymphoma/leukemia-1 related protein A1 (Bfl-1) are anti-apoptotic proteins of the Bcl-2 family. They are frequently overexpressed in cancers, contributing to therapeutic resistance. nih.gov These proteins sequester pro-apoptotic proteins to prevent cell death. Developing dual inhibitors of Mcl-1 and Bfl-1 is a promising strategy to overcome cancer cell survival mechanisms.

In the development of 2,5-substituted benzoic acid-based dual inhibitors, the inclusion of a cyclohexyl group proved beneficial. A derivative where a distal phenyl ring was replaced with a saturated cyclohexyl group (compound 17 ) demonstrated potent and equipotent binding to both Mcl-1 and Bfl-1. nih.gov This highlights the role of the hydrophobic cyclohexyl moiety in effectively engaging with the hydrophobic pockets of these anti-apoptotic proteins. nih.gov

CompoundTarget ProteinBinding Affinity (Kᵢ)Reference
Compound 17 (cyclohexyl derivative)Mcl-10.087 ± 0.03 μM nih.gov
Bfl-10.15 ± 0.03 μM

General Sulfonamide Mechanisms Relevant to Specific Bioactivities (e.g., Folic Acid Synthesis Inhibition for Antibacterial Action)

The foundational mechanism for the antibacterial activity of the sulfonamide class of drugs is the inhibition of folic acid synthesis in microorganisms. ceon.rs This is a classic example of competitive antagonism.

Bacteria, unlike humans, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo. mhmedical.com A critical step in this pathway is the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a reaction catalyzed by the enzyme dihydropteroate (B1496061) synthetase. drugbank.compatsnap.com

Sulfonamides, including this compound, are structural analogs of PABA. nih.gov Due to this structural similarity, they can bind to the active site of dihydropteroate synthetase, acting as a competitive inhibitor and preventing PABA from binding. patsnap.comresearchgate.net This blockade halts the production of dihydropteroic acid and, consequently, dihydrofolic acid and tetrahydrofolic acid. ceon.rs Tetrahydrofolic acid is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. patsnap.com

By inhibiting this vital metabolic pathway, sulfonamides prevent bacterial growth and replication, exerting a bacteriostatic effect. ceon.rs This mechanism is selectively toxic to bacteria because human cells lack the dihydropteroate synthetase enzyme and instead obtain folic acid from their diet. patsnap.commsdmanuals.com

Structure Activity Relationship Sar Analyses of 4 Cyclohexylbenzene 1 Sulfonamide Derivatives

Elucidating the Role of the Cyclohexyl Moiety in Biological Potency

The cyclohexyl group attached to the benzene (B151609) ring is a defining feature of 4-cyclohexylbenzene-1-sulfonamide and plays a significant role in the biological activity of its derivatives. This non-polar, bulky substituent critically influences the compound's physicochemical properties, such as lipophilicity, which in turn affects its interaction with biological targets and its pharmacokinetic profile.

Detailed research findings indicate that the cyclohexyl moiety often enhances the lipophilicity of the molecule. chem960.com This increased lipophilicity can improve the compound's ability to permeate cell membranes, a crucial factor for reaching intracellular targets. chem960.com The presence of the cyclohexyl group has been specifically linked to potent biological activity in various studies. For instance, in a series of newly synthesized sulfonamide-based hybrids, the derivative featuring an N-cyclohexylbenzene (Compound 4 ) showed promising cytotoxic potency against HepG-2 and MCF-7 cancer cell lines, whereas a similar derivative with an N-butylbenzene (Compound 3 ) displayed weak cytotoxicity. nih.gov This highlights the advantageous contribution of the cyclohexyl ring over a smaller alkyl group. nih.gov

Similarly, studies on 2,6-disubstituted benzothiazole (B30560) derivatives have shown that a cyclohexyl benzene sulfonamide derivative (Compound 4b ) exhibited significant cytotoxic effects against multiple human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical adenocarcinoma (HeLa), and osteosarcoma (MG63). rjptonline.orgorientjchem.org The IC₅₀ values for this compound were notably low, suggesting its potential as a powerful anticancer agent. orientjchem.org The stability and solubility properties conferred by this moiety make it a valuable component in drug design. chem960.com

CompoundCore Structure VariationTarget Cell LineIC₅₀ (µM)Source
4 N-CyclohexylbenzeneHepG-212.53 ± 0.51 nih.gov
4 N-CyclohexylbenzeneMCF-719.57 ± 1.10 nih.gov
3 N-ButylbenzeneHepG-2 / MCF-7Weak Activity nih.gov
4b Cyclohexyl Benzene SulfonamideMCF-736 orientjchem.org
4b Cyclohexyl Benzene SulfonamideHeLa44 orientjchem.org
4b Cyclohexyl Benzene SulfonamideMG6334 orientjchem.org

Influence of Substituents on the Benzenesulfonamide (B165840) Scaffold on Activity

The benzenesulfonamide scaffold serves as a versatile platform for chemical modification, and the nature and position of substituents on this aromatic ring are pivotal in determining the biological activity of the derivatives. Structure-activity relationship analyses have consistently shown that even minor changes to the substitution pattern can lead to significant shifts in potency.

Research into benzenesulfonamide derivatives as metallo-β-lactamase (MβL) inhibitors revealed that the position of substituents is critical. A comparative study of ortho-, meta-, and para-substituted compounds demonstrated that meta-substitution on the phenyl ring most significantly improved the inhibitory activity against the MβL ImiS. nih.gov For example, compounds with meta-substituents displayed IC₅₀ values an order of magnitude lower (more potent) than their ortho- and para-substituted counterparts. nih.gov

Furthermore, the steric and electronic properties of the substituents are key determinants of activity. In a study of 4-phenyl-1-benzenesulfonylimidazolidinones, it was found that increasing the volume of the substituent at the 4-position of the benzenesulfonyl motif enhanced cytotoxic activity against lung (A549) and colon (HCT-15) cancer cell lines. nih.gov Conversely, a small substituent at the 3-position was shown to further increase the activity. nih.gov This suggests that a specific steric balance on the phenyl ring is required for optimal interaction with the biological target. The electronic nature of substituents (electron-donating vs. electron-withdrawing) also plays a role, although in some series, steric parameters have shown a better correlation with activity. nih.gov

Compound SeriesSubstituent PositionIC₅₀ Range (µM)Biological TargetKey FindingSource
1a-1j para-substituted2.7–9.3ImiSLess potent nih.gov
2a-h meta-substituted< 1 (0.11-0.86)ImiSMore potent nih.gov
3e–3f ortho-substituted4.6–5.4ImiSLess potent nih.gov

Impact of Linker Chemistry and Hybridization Strategies on SAR

The chemical nature of the linker is paramount. Studies have shown that replacing a sulfonamide linker with an amide or methylene (B1212753) group can significantly suppress biological activity. acs.org In the development of dual inhibitors for Mcl-1 and Bfl-1 proteins, replacing a sulfur linker with an amide or ether linker resulted in a substantial loss of binding affinity. nih.gov This underscores the specific role the linker plays, which may involve direct interaction with the target or maintaining the correct orientation of the connected fragments.

Hybridization with other heterocyclic systems or pharmacophores is a common and effective strategy. For example, new sulfonamide-triazole-glycoside hybrids have been synthesized where a 1,2,3-triazole ring acts as a linker between the N-cyclohexylbenzene sulfonamide and a glycoside moiety. nih.gov These hybrids demonstrated promising cytotoxic activity, indicating a successful combination of pharmacophores. nih.gov Similarly, linking the sulfonamide core to a benzothiazole nucleus has produced potent anticancer agents. orientjchem.org The choice of linker can also affect the molecule's photochemical properties; for instance, an alkene linker can induce a bathochromic shift and decrease the half-life of photoswitchable inhibitors compared to saturated linkers. acs.org

Lead Compound ScaffoldLinker ModificationEffect on ActivityTargetSource
STAT3 InhibitorReplaced sulfonamide with amide/methyleneSignificantly suppressed activitySTAT3 acs.org
Mcl-1/Bfl-1 InhibitorReplaced sulfur with amide>10-fold decrease in binding affinityMcl-1/Bfl-1 nih.gov
Mcl-1/Bfl-1 InhibitorReplaced sulfur with ether4- to 6-fold decrease in binding affinityMcl-1/Bfl-1 nih.gov

Stereochemical Considerations in Activity Modulation

Stereochemistry introduces a three-dimensional aspect to structure-activity relationships, and for chiral derivatives of this compound, the specific spatial arrangement of atoms can be a critical factor in determining biological potency. Enantiomers of a chiral drug can exhibit significantly different activities, as biological targets like enzymes and receptors are themselves chiral and often show stereospecific binding.

In the design of STAT3 inhibitors based on a glycinamide (B1583983) scaffold, which can be linked to moieties like cyclohexylbenzene (B7769038), the configuration at the chiral center was found to be crucial. acs.org Derivatives incorporating an Alanine (Ala) linker or a Proline (Pro)-based structure with an (R)-configuration at the chiral center demonstrated improved inhibitory activity and selectivity against STAT3 DNA-binding. acs.org This suggests that one enantiomer fits more effectively into the binding site of the target protein than the other.

The synthesis of stereochemically pure compounds is therefore essential for evaluating the true potential of chiral derivatives. Methods have been developed for the light-promoted reaction between enantiopure sulfinamides and perfluorinated azides to generate chiral sulfonimidamides (SIAs) without loss of enantiopurity. acs.org This ability to create specific stereoisomers allows for precise investigation of their differential biological effects and is a key consideration in the rational design of advanced therapeutic agents based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence potency, QSAR models can provide predictive insights for the rational design of new, more effective derivatives of this compound.

QSAR studies on various sulfonamide derivatives have highlighted several important physicochemical and structural properties that govern their activity. For a series of benzenesulfonamide derivatives with antioxidant properties, a QSAR model was developed that linked the half-maximal inhibitory concentration (IC₅₀) to descriptors such as electrophilicity (log(ω)), the self-consistent field (SCF) energy, and Molar Refractivity. ekb.eg The resulting equation allowed for the prediction of antioxidant activity for new, unsynthesized compounds. ekb.eg

QSAR Equation for Antioxidant Sulfonamides: ekb.eg IC₅₀ = -6.38 - 9.26 log(ω) - 0.00173 SCF - 0.235 Mol Refractivity

In another study focusing on the anticancer activity of sulfur-containing compounds, QSAR modeling identified mass, polarizability, electronegativity, and van der Waals volume as essential predictors. nih.gov The presence or frequency of specific bonds, such as C-N, was also found to be a key descriptor for anticancer activity. nih.gov These models, once validated, serve as valuable guides, helping to prioritize the synthesis of candidates with a higher probability of success and thereby streamlining the drug discovery process. nih.govjbclinpharm.org

CompoundExperimental IC₅₀Calculated IC₅₀ (from QSAR model)Activity ProfileSource
2g ---0.33578Predicted Antioxidant ekb.eg
2j ---0.3412Predicted Antioxidant ekb.eg

Computational Chemistry and Molecular Modeling for 4 Cyclohexylbenzene 1 Sulfonamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like 4-cyclohexylbenzene-1-sulfonamide might interact with a biological target, such as an enzyme or receptor.

Molecular docking simulations are crucial for predicting how a ligand binds within the active site of a protein. For sulfonamide derivatives, these simulations can identify the specific binding modes and the key amino acid residues involved in the interaction. Studies on related sulfonamide compounds have shown that the benzene-sulfonamide moiety often anchors the molecule within the target's binding pocket. nih.gov

For instance, in research on dual inhibitors of Mcl-1 and Bfl-1 proteins, a compound containing a cyclohexyl group (compound 17) demonstrated potent binding. nih.gov Docking models predicted that the cyclohexyl group, replacing a phenyl ring, would occupy a hydrophobic pocket, contributing to the binding affinity. nih.gov The models for similar sulfonamides revealed that hydrophobic interactions with residues like Leu267, Val253, and Val243 are significant, while the sulfonamide group itself can form crucial hydrogen bonds. nih.gov In studies of inhibitors for human carbonic anhydrase (hCA), docking showed that the deprotonated nitrogen of the sulfonamide tail is often located close to the active site's zinc ion, a key interaction for inhibition. nih.gov Similarly, docking of azo-based sulfonamides into the FGFR2 kinase receptor identified hydrogen bonds between the oxygen atoms of the sulfonamide group and key residues like PHE 492 and LYS 517. mdpi.com These interactions are fundamental to the stability of the ligand-protein complex.

Table 1: Predicted Key Interactions for Sulfonamide Derivatives from Molecular Docking Studies
Target ProteinKey Interacting ResiduesType of InteractionReference
Mcl-1/Bfl-1Leu267, Val253, Val243, Arg263Hydrophobic, Hydrogen Bond nih.gov
FGFR2 KinasePHE 492, LYS 517, ASN 571Hydrogen Bond mdpi.com
hCA IXGln92, Thr200, Asn66, His68Hydrophilic, Hydrophobic rsc.org
COX-2Amino acid residues at active siteHydrogen Bond nih.gov
hPON1Asn 168, Asn 224, Asp 269, His 285, Phe 222Hydrogen Bond, π–π Stacking researchgate.net

The insights gained from molecular docking provide a rational basis for a compound's inhibitory activity. The strength and nature of the predicted interactions often correlate with experimentally observed potency. For example, the introduction of a bulky cyclohexyl group in a series of Mcl-1/Bfl-1 inhibitors resulted in potent binding, which was rationalized by its optimal fit into a hydrophobic pocket. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles vary with time. nih.govtandfonline.com

For sulfonamide-protein complexes, MD simulations are used to assess the stability of the binding pose predicted by docking. tandfonline.comresearchgate.net Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the protein backbone and ligand, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. nih.govrsc.orgpeerj.com A stable complex is often characterized by low RMSD values for both the protein and the ligand throughout the simulation. mdpi.com

Furthermore, MD simulations allow for the calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA. rsc.orgtandfonline.comfrontiersin.org These calculations can provide a more accurate estimation of binding affinity than docking scores alone and help to explain the selective affinity of a ligand for one target over another. frontiersin.org Studies on sulfonamide derivatives have used 100-nanosecond or longer simulations to confirm that the ligand remains stably bound in the active site and to analyze the persistence of key hydrogen bonds and hydrophobic contacts over time. nih.govrsc.orgmdpi.com

Table 2: Typical Analyses in Molecular Dynamics Simulations of Sulfonamide-Target Complexes
Analysis MetricInformation ProvidedTypical Finding for Stable ComplexReference
RMSDConformational stability of the protein-ligand complex.Low and stable deviation (< 2-3 Å) after initial equilibration. rsc.orgtandfonline.com
RMSFFlexibility of individual protein residues upon ligand binding.High fluctuations may indicate flexible loops; low fluctuations in binding site suggest stable interactions. nih.govrsc.orgpeerj.com
Radius of Gyration (Rg)Compactness of the protein structure.A stable Rg value indicates the protein maintains its folded state. nih.gov
Hydrogen Bond AnalysisPersistence of specific hydrogen bonds over time.Key hydrogen bonds identified in docking are maintained throughout the simulation. nih.govrsc.org
MM/PBSA & MM/GBSAEstimation of binding free energy.Favorable (negative) binding free energy values correlate with strong binding affinity. rsc.orgtandfonline.comfrontiersin.org

Advanced Theoretical Chemistry Approaches

Beyond docking and standard MD simulations, more advanced theoretical methods can provide deeper insights into the chemical behavior of this compound.

Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study chemical reactivity and reaction mechanisms. MEDT studies have shown that many reactions, including electrophilic aromatic substitutions on sulfonamide-containing molecules, proceed through a stepwise mechanism. mdpi.com

For example, a MEDT study on the nitration of a coumarin-sulfonamide hybrid elucidated the molecular mechanism and selectivity of the reaction. mdpi.comresearchgate.net The analysis involves locating stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. mdpi.com By examining the electron density at these points, MEDT can explain why a reaction occurs at a specific position on an aromatic ring. The theory can predict the most likely sites for electrophilic attack by analyzing the nucleophilic and electrophilic character of different atoms within the molecule. mdpi.comdntb.gov.ua This approach could be applied to this compound to understand its reactivity in various chemical transformations, such as substitutions on the benzene (B151609) ring.

Quantum chemical calculations are powerful tools for accurately predicting the physicochemical properties of molecules, such as the acid dissociation constant (pKa). The pKa of the sulfonamide group is a critical parameter influencing its solubility, membrane permeability, and interaction with biological targets.

Recent studies have demonstrated that highly correlated linear relationships exist between aqueous pKa values and equilibrium bond lengths within the sulfonamide group, calculated using Density Functional Theory (DFT). researchgate.netfrontiersin.orgpatsnap.com For primary benzenesulfonamides, a strong linear relationship has been established between the pKa and the calculated S-N bond length. The rationale is that as the S-N bond lengthens, it indicates a weaker bond that is more susceptible to dissociation. These models, often employing methods like B3LYP with basis sets such as 6-311+G(d,p) and a continuum solvation model (like CPCM), can predict pKa values with high accuracy, often with a mean absolute error of less than 0.2 pKa units. researchgate.net This predictive power allows for the in silico estimation of pKa for new sulfonamide derivatives like this compound, guiding the design of compounds with desired ionization properties. researchgate.netpatsnap.com

Table 3: Correlation of Calculated Bond Lengths with pKa for Primary Benzenesulfonamides
Bond TypeCorrelation with pKaTheoretical MethodSignificanceReference
S-N BondStrong linear correlation (r² = 0.95)B3LYP/6-311+G(d,p)The S-N bond length is a strong predictor of the sulfonamide pKa.
C-S BondCorrelated with pKaB3LYP/6-311G(d,p)Can also be used to predict pKa for secondary sulfonamides. researchgate.net

In Vitro Metabolic Pathway Studies of 4 Cyclohexylbenzene 1 Sulfonamide and Analogues

Identification of Phase I Biotransformations (e.g., Oxidative Metabolism, Hydrolysis)

Phase I metabolism generally involves the introduction or unmasking of polar functional groups on a parent compound through reactions like oxidation, reduction, or hydrolysis. nih.govnih.gov For sulfonylurea compounds and their analogues, oxidative metabolism is a primary route of biotransformation. nih.govscholaris.ca

Key oxidative reactions are catalyzed by the Cytochrome P450 (CYP) enzyme system, which is abundant in liver microsomes. nih.govnih.gov In the case of 4-Cyclohexylbenzene-1-sulfonamide, the cyclohexyl and benzene (B151609) rings are susceptible to hydroxylation. Studies on analogous sulfonylurea drugs, such as glimepiride (B1671586) and glyburide (B1671678), have shown that hydroxylation of aliphatic or alicyclic (e.g., cyclohexyl) side chains is a major metabolic pathway. nih.govomicsonline.org For instance, glimepiride metabolism involves the hydroxylation of a methyl group on the side chain, a reaction catalyzed by sex-dependent cytochrome P-450 in liver microsomes. nih.gov Similarly, glyburide undergoes hydroxylation on the cyclohexyl ring. omicsonline.org Therefore, it is anticipated that this compound would undergo oxidation to form hydroxylated metabolites on the cyclohexyl ring.

Another potential Phase I pathway is hydrolysis. While sulfonylureas can undergo hydrolysis, this is often a less prominent pathway compared to oxidation. For example, the sulfonylurea herbicide rimsulfuron (B132091) is known to hydrolyze in aqueous solutions. nih.gov

Table 1: Potential Phase I Metabolic Reactions for this compound

Reaction TypePotential SiteEnzyme SystemExpected Metabolite
Oxidative Metabolism Cyclohexyl RingCytochrome P450 (CYP)Hydroxylated cyclohexyl derivative
Benzene RingCytochrome P450 (CYP)Phenolic derivative
Hydrolysis Sulfonamide BondHydrolasesAminobenzene and cyclohexylbenzene (B7769038) derivatives

This table presents potential metabolic pathways based on the metabolism of structurally similar compounds.

Characterization of Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, which significantly increases their water solubility and facilitates excretion. nih.govlongdom.orgslideshare.net The most common conjugation reactions are glucuronidation and sulfation. longdom.orguomus.edu.iq

The hydroxylated metabolites of this compound, formed during Phase I, are prime candidates for Phase II conjugation.

Glucuronidation : This is a major Phase II pathway for many drugs and xenobiotics. uomus.edu.iq The reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are also found in liver microsomes. xenotech.comlongdom.org Phenolic and alcoholic hydroxyl groups readily undergo glucuronidation to form O-glucuronides. uomus.edu.iq The sulfonamide group itself can also undergo N-glucuronidation. uomus.edu.iq

Sulfation : This reaction, catalyzed by sulfotransferases (SULTs) located in the cytosol, involves the transfer of a sulfonate group to a hydroxyl or amino group. uomus.edu.iqresearchgate.net Sulfation is often a competing pathway with glucuronidation for phenolic compounds. uomus.edu.iq

For metabolites of methoxychlor, which have phenolic hydroxyl groups, both glucuronidation and sulfation have been observed in vitro using liver preparations. nih.gov This suggests that the hydroxylated metabolites of this compound would likely undergo similar conjugation reactions.

Table 2: Potential Phase II Conjugation Reactions for this compound Metabolites

Reaction TypeSubstrate (Metabolite)Enzyme SystemConjugated Product
Glucuronidation Hydroxylated MetaboliteUDP-glucuronosyltransferases (UGTs)O-Glucuronide
Parent CompoundUDP-glucuronosyltransferases (UGTs)N-Glucuronide
Sulfation Hydroxylated MetaboliteSulfotransferases (SULTs)O-Sulfate Conjugate

This table outlines likely Phase II reactions based on common metabolic pathways for hydroxylated compounds and sulfonamides.

Methodologies Employing Hepatic Subcellular Fractions (e.g., Liver Microsomes, S9 Fraction)

In vitro drug metabolism studies extensively use subcellular fractions isolated from the liver, the primary site of biotransformation. nih.govnih.gov The most commonly used fractions are liver microsomes and the S9 fraction. xenotech.comthermofisher.com

Liver Microsomes : These are vesicular fragments of the endoplasmic reticulum formed during homogenization. mdpi.com They contain a high concentration of Phase I enzymes, particularly the cytochrome P450 (CYP) family, as well as Phase II UGT enzymes. xenotech.comthermofisher.com Microsomes are a preferred system for investigating Phase I metabolism and UGT-mediated conjugation. xenotech.com Studies on sulfonylureas like glimepiride have used the liver microsomal fraction to demonstrate the formation of hydroxylated metabolites. nih.gov

Cytosol : This fraction contains soluble enzymes, including many Phase II sulfotransferases. xenotech.comnih.gov It is often used to specifically study conjugation reactions that occur in the cytoplasm, once reactions in the S9 fraction have been observed. xenotech.com For example, the conversion of a hydroxymethyl derivative to a carboxyl derivative in the metabolism of glimepiride was observed in the cytosol fraction. nih.gov

Table 3: Characteristics of Hepatic Subcellular Fractions in Metabolism Studies

Subcellular FractionPrimary Enzyme ContentPrimary Application
Liver Microsomes Phase I (CYP450s), Phase II (UGTs)Studies of oxidative metabolism and glucuronidation. xenotech.comthermofisher.com
S9 Fraction Phase I (CYPs) and most Phase II enzymes (UGTs, SULTs, etc.)Comprehensive metabolism screening for both Phase I and Phase II reactions. nih.govnih.gov
Cytosol Soluble Phase II enzymes (e.g., SULTs)Studies of specific cytosolic conjugation reactions. xenotech.comnih.gov

Analytical Approaches for Metabolite Identification (e.g., LC-HRMS, GC-MS)

The identification and quantification of metabolites formed during in vitro incubations require powerful analytical techniques. The most common methods involve coupling a chromatographic separation technique with mass spectrometry. chemrxiv.org

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is the cornerstone of modern metabolite identification. researchgate.net High-performance liquid chromatography (HPLC) separates the parent compound from its various metabolites based on their physicochemical properties. omicsonline.orgnih.gov The separated components are then introduced into a mass spectrometer, which determines their mass-to-charge ratio, allowing for the identification of metabolites, often by detecting the addition of an oxygen atom (hydroxylation) or a conjugate group. omicsonline.org

LC-High Resolution Mass Spectrometry (LC-HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of metabolites and distinguishing between molecules with very similar masses. researchgate.netmdpi.com This technique is increasingly used for both quantitative analysis and untargeted identification of metabolites. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is also well-established for metabolomics. chemrxiv.org It is particularly suited for volatile compounds or those that can be made volatile through a chemical derivatization process. chemrxiv.org GC-MS has been used for the analysis of sulfonylurea herbicides and their metabolites. nih.gov

In a typical study, samples from incubations with hepatic fractions are analyzed by LC-MS/MS. omicsonline.org Extracted ion chromatograms can be used to specifically search for expected metabolites (e.g., a mass corresponding to the parent compound plus 16 amu for a hydroxylated metabolite). omicsonline.org

Table 4: Analytical Techniques for Metabolite Identification

TechniquePrincipleApplication in Sulfonamide Metabolism
LC-HRMS Separates compounds by liquid chromatography and detects them with high-accuracy mass spectrometry. mdpi.comIdentification and quantification of Phase I and Phase II metabolites of sulfonylureas with high confidence in their elemental composition. mdpi.comnih.gov
LC-MS/MS Separates compounds by liquid chromatography and uses tandem mass spectrometry for structural elucidation and quantification. nih.govUsed to study the metabolism of the sulfonylurea drug glyburide across different species, identifying mono- and di-hydroxylated metabolites. omicsonline.org
GC-MS Separates volatile (or derivatized) compounds by gas chromatography before mass spectrometry analysis. chemrxiv.orgValidated method for the analysis of sulfonylurea herbicides and their metabolites. nih.gov

Concluding Perspectives and Future Research Directions

Synthesis of Tunable and Targeted 4-Cyclohexylbenzene-1-sulfonamide Analogues

The future of drug discovery with the this compound core lies in the ability to create diverse and "tunable" analogues. The synthesis of a focused library of derivatives is crucial for establishing robust Structure-Activity Relationships (SAR). Synthetic strategies will likely focus on the modular modification of three key regions of the scaffold: the cyclohexyl ring, the phenyl ring, and the sulfonamide group.

Standard synthetic procedures, such as the coupling of amines and sulfonyl chlorides, provide a reliable method for generating sulfonamide derivatives. researchgate.net For instance, 4-cyclohexylbenzene-1-sulfonyl chloride can be reacted with a variety of primary and secondary amines to introduce diverse functionalities at the sulfonamide nitrogen. This allows for the modulation of properties like polarity, hydrogen bonding capacity, and steric bulk, which are critical for target binding and pharmacokinetic profiles.

Further modifications can be envisioned:

Cyclohexyl Ring Functionalization: Introducing substituents (e.g., hydroxyl, amino, or keto groups) onto the cyclohexyl moiety can enhance interactions with target proteins and improve properties like water solubility.

Aromatic Ring Substitution: The phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to fine-tune the electronic properties of the sulfonamide and introduce new interaction points.

Scaffold Hopping and Bioisosteric Replacement: Replacing the cyclohexyl group with other cyclic systems (e.g., piperidine (B6355638), morpholine) or the phenyl ring with heterocycles (e.g., pyridine, thiophene) could lead to analogues with improved potency, selectivity, or metabolic stability. acs.org Studies have shown that replacing a phenyl ring with a saturated cyclohexyl group can result in potent binding to target proteins. nih.gov

The goal of these synthetic endeavors is to create analogues with tailored properties, moving from broad-spectrum activity to highly targeted and potent inhibition of specific biological targets.

Table 1: Potential Modifications for Tuning this compound Analogues

Scaffold PositionModification StrategyDesired Outcome
Sulfonamide (NH₂)Reaction with diverse amines/acyl chloridesModulate polarity, H-bonding, introduce new vectors
Cyclohexyl RingIntroduction of polar groups (e.g., -OH, -NH₂)Improve solubility, create new binding interactions
Phenyl RingSubstitution with various functional groupsFine-tune electronics, enhance target affinity
Core ScaffoldBioisosteric replacement of ringsImprove potency, selectivity, and ADME properties

Multitargeting Strategies in Drug Design Based on the this compound Scaffold

Complex and multifactorial diseases like cancer and neurodegenerative disorders often involve the dysregulation of multiple signaling pathways. A "one-drug, one-target" approach may be insufficient, leading to the development of drug resistance. Designing multitarget-directed ligands (MTDLs) from a single scaffold is an emerging and promising strategy to address this complexity. acs.org

The this compound scaffold is well-suited for the development of MTDLs. The sulfonamide moiety itself is a key pharmacophore in inhibitors of enzymes like carbonic anhydrases (CAs), which are implicated in cancer. nih.govnih.gov By strategically functionalizing the scaffold, it is possible to incorporate additional pharmacophoric elements that recognize a second, distinct target.

For example, research has demonstrated the successful design of dual-target inhibitors based on sulfonamide-containing scaffolds. nih.govdntb.gov.ua These studies have produced compounds that can concurrently inhibit targets such as vascular endothelial growth factor receptor-2 (VEGFR-2) and carbonic anhydrase isoforms, both of which are crucial in tumor progression. nih.govdntb.gov.ua Similarly, dual inhibitors targeting glycogen (B147801) synthase kinase-3β (GSK-3β) and human acetylcholinesterase (hAChE) have been developed for Alzheimer's disease. acs.org Another study successfully developed a dual inhibitor for Carbonic Anhydrase II (CA-II) and Dickkopf-1 (Dkk1) protein, both implicated in cancer. nih.govresearchgate.net

Future work could involve designing hybrids of this compound that target protein kinases, epigenetic enzymes, or anti-apoptotic proteins, in addition to established sulfonamide targets like CAs. This approach could lead to synergistic therapeutic effects, reduced likelihood of resistance, and improved clinical outcomes.

Table 2: Examples of Multitarget-Directed Ligands Based on Sulfonamide Scaffolds

Compound ClassTargetsIndicationIC₅₀ ValuesReference
Sulfonamide-triazole-glycoside hybridVEGFR-2, hCA IX, hCA XIICancer0.38 µM (VEGFR-2), 40 nM (hCA IX), 3.2 nM (hCA XII) nih.gov
1,4-benzodioxan derivativeGSK-3β, hAChEAlzheimer's Disease66 nM (hGSK-3β), 6.5 nM (hAChE) acs.org
Thiazolo[4,5-d]pyrimidine derivativeCA-II, Dkk1Cancer0.0069 µM (CA-II), Binding Energy -9.7 kcal/mol (Dkk1) nih.govresearchgate.net

Integration of Omics Technologies with Chemical Biology Investigations

To fully understand the therapeutic potential and mechanism of action of novel this compound analogues, integrating chemical biology with "omics" technologies is essential. nih.gov These high-throughput techniques provide a global view of cellular responses to a drug candidate, helping to identify its targets, elucidate pathways, and uncover potential off-target effects. nih.govresearchgate.net

Proteomics: Chemoproteomics approaches, such as affinity chromatography using immobilized analogues or thermal proteome profiling (TPP), can identify the direct protein targets of a compound from the entire proteome. This is crucial for validating intended targets and discovering novel ones.

Transcriptomics: By analyzing changes in messenger RNA (mRNA) levels (e.g., via RNA-sequencing) in cells treated with a this compound derivative, researchers can identify which gene expression programs and signaling pathways are modulated. nih.gov This provides mechanistic insights into the compound's downstream effects.

Metabolomics: This technology analyzes the global changes in small-molecule metabolites within a cell or organism following drug treatment. It can reveal how a compound perturbs metabolic pathways, which is particularly relevant for diseases with a strong metabolic component, like cancer.

Multi-omics Integration: The true power of these technologies lies in their integration. nih.gov Combining proteomics, transcriptomics, and metabolomics data can create a comprehensive network-level understanding of a drug's impact, from the initial protein interaction to the ultimate physiological response. nih.gov

These approaches move beyond testing a compound against a single purified protein and instead assess its activity in the complex environment of a living cell, providing a more holistic and clinically relevant understanding of its function.

Challenges and Opportunities in Translating Research Findings

Translating a promising chemical scaffold from the laboratory to a clinical candidate is a complex process fraught with challenges. A primary hurdle is optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the analogues. While a compound may show high potency in an enzymatic assay, it may suffer from poor solubility, rapid metabolic degradation, or an inability to reach its target in the body. For example, ligands designed to bind to hydrophobic grooves on proteins often require high lipophilicity, which can in turn lead to poor solubility and potential off-target toxicity. nih.gov

Ensuring target selectivity is another major challenge. A lack of selectivity can lead to undesirable side effects, which is a common reason for the failure of drug candidates in clinical trials. The development of orally bioavailable inhibitors also remains a significant hurdle. acs.org

Despite these challenges, the this compound scaffold presents significant opportunities. The potential to develop MTDLs offers a rational strategy to tackle complex diseases that have proven difficult to treat with single-target agents. acs.org The integration of omics technologies early in the discovery process provides an opportunity to gain deep mechanistic insights and to identify and mitigate potential liabilities (like off-target effects) before significant resources are invested. nih.gov The synthetic tractability of the scaffold allows for rapid generation and optimization of analogues, accelerating the drug discovery cycle. The ultimate opportunity lies in leveraging these advantages to develop novel, effective, and safe medicines for diseases with high unmet medical need.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.